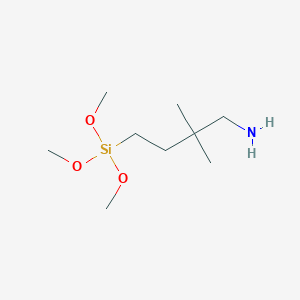

4-Amino-3,3-dimethylbutyltrimethoxysilane

Description

Significance of Aminosilanes as Interfacial Modifiers and Coupling Agents

Aminosilanes are a class of organosilicon compounds that serve a critical role as interfacial modifiers and coupling agents. chemsilicone.com Their primary function is to create durable bonds between inorganic and organic materials, which are often inherently incompatible. shinetsusilicone-global.com This is crucial in the manufacturing of composite materials, where an inorganic filler or reinforcement (e.g., glass fibers, silica) is embedded within an organic polymer matrix. chemsilicone.comshinetsusilicone-global.com

The bifunctional nature of aminosilanes is key to their mechanism. nih.gov The molecule possesses two distinct reactive ends:

An inorganic-reactive group: Typically, this is a hydrolyzable alkoxy group (like methoxy (B1213986) or ethoxy) attached to the silicon atom. In the presence of moisture, these groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent siloxane (Si-O-Si) bonds. mdpi.com

An organic-reactive group: This is an organofunctional group, such as an amino group (-NH2) in the case of aminosilanes. chemsilicone.com This group is capable of reacting and forming covalent bonds with the organic polymer matrix.

By forming these connections at the interface, aminosilane (B1250345) coupling agents significantly improve the adhesion between the filler and the resin. shinetsusilicone-global.com This enhancement of interfacial strength leads to composite materials with improved mechanical properties, such as greater strength, durability, and resistance to moisture and heat. chemsilicone.comshinetsusilicone-global.com The amino groups can also act as catalysts for the hydrolysis and condensation reactions, influencing the formation and structure of the silane (B1218182) layer on the substrate surface. nih.govmdpi.com

Distinctive Structural Features and Reactivity Profile of 4-Amino-3,3-dimethylbutyltrimethoxysilane

The structure of this compound sets it apart from more common linear aminosilanes like 3-Aminopropyltriethoxysilane (APTES). Its key features are a primary amino group, a trimethoxysilyl group, and a unique gem-dimethyl group on the butyl chain.

Distinctive Structural Features:

Trimethoxysilyl Group: The -Si(OCH₃)₃ moiety is the inorganic-reactive site. Methoxy groups are known to hydrolyze more rapidly than the ethoxy groups found in other silanes, which can affect processing times. shinetsusilicone-global.com

Primary Amino Group: The -NH₂ group at the end of the alkyl chain provides the organic-reactive site for bonding with polymer matrices.

Gem-Dimethyl Group: The most distinctive feature is the pair of methyl groups attached to the third carbon atom of the butyl chain (C(CH₃)₂). This is known as a gem-dimethyl group. This structural element introduces significant steric hindrance near the silicon atom. This steric bulk is thought to contribute to the stability of the siloxane bond once formed, potentially by protecting it from hydrolytic cleavage. This phenomenon, where steric bulk accelerates intramolecular reactions and can enhance stability, is related to the Thorpe-Ingold effect. wikipedia.orgresearchgate.net

Reactivity Profile: The reactivity of this compound follows the typical dual-reaction mechanism of silane coupling agents.

Hydrolysis: The three methoxy groups react with water to form silanol groups and release methanol (B129727) as a byproduct. Si-(OCH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃OH

Condensation: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups on an inorganic surface to form stable Si-O-Substrate bonds. Alternatively, they can condense with other silanol groups to form a cross-linked siloxane network (Si-O-Si) on the surface.

Organic Reaction: Simultaneously, the primary amino group at the other end of the molecule is available to react with a compatible organic polymer resin, forming a covalent link that couples the inorganic substrate to the polymer matrix.

The presence of the gem-dimethyl group influences this profile by sterically hindering the molecule, which can affect the rate of hydrolysis and condensation and may contribute to the formation of a more durable, hydrolytically stable interface.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 157923-74-5 | alfa-chemistry.comnih.gov |

| Molecular Formula | C₉H₂₃NO₃Si | alfa-chemistry.comnih.gov |

| Molecular Weight | 221.37 g/mol | alfa-chemistry.comnih.gov |

| Boiling Point | 230 °C | alfa-chemistry.comgelest.com |

| Density | 0.977 g/cm³ | gelest.comoakwoodchemical.com |

| Refractive Index | 1.4302 | gelest.comoakwoodchemical.com |

| Flash Point | 97 °C | alfa-chemistry.comgelest.com |

| IUPAC Name | 2,2-dimethyl-4-(trimethoxysilyl)butan-1-amine | alfa-chemistry.comnih.gov |

Overview of Key Academic Research Trajectories for this compound

Academic and industrial research on this compound focuses on leveraging its unique structure for specialized, high-performance applications. A primary area of investigation is its use as a coupling agent in advanced composite materials where enhanced durability and thermal stability are required.

One significant research trajectory is its application as a non-yellowing aminosilane. gelest.com Many conventional aminosilanes can cause discoloration or yellowing in clear adhesives and coatings, particularly upon exposure to heat or UV light. The sterically hindered structure of this compound is believed to contribute to its improved color stability, making it a valuable candidate for use in flexible, clear adhesives and sealants. gelest.com

Further research explores its role in surface modification. By grafting a layer of this silane onto a substrate, the surface properties can be tailored for specific applications, such as improving the adhesion of paints and coatings or modifying the surface energy of a material. Its ability to form a stable, cross-linked network makes it suitable for creating robust surface treatments. Studies in this area often compare its performance against standard aminosilanes to quantify the benefits conferred by its gem-dimethyl structure, particularly in terms of the hydrolytic stability of the modified surface.

| Compound Name | Key Structural Feature | Primary Application Area | Reference |

|---|---|---|---|

| This compound | Amino, Methoxy, Gem-dimethyl | Non-yellowing adhesives and sealants, polymer synthesis | gelest.com |

| 3-Aminopropyltrimethoxysilane | Amino, Methoxy | General purpose adhesives and coatings | |

| Vinyltriethoxysilane | Vinyl, Ethoxy | Glass fiber composites, moisture-cured polymers |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-trimethoxysilylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3Si/c1-9(2,8-10)6-7-14(11-3,12-4)13-5/h6-8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJDMKUPUUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC[Si](OC)(OC)OC)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620408 | |

| Record name | 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157923-74-5 | |

| Record name | A 1637 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157923-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3,3 Dimethylbutyltrimethoxysilane and Its Functionalized Derivatives

Primary Synthetic Routes: Organometallic and Nucleophilic Approaches

The primary synthesis of aminosilanes has evolved, with a focus on creating silicon-nitrogen bonds efficiently. While historical methods often involved corrosive chlorosilanes that generated significant salt waste, modern approaches aim for higher purity and sustainability.

Nucleophilic Substitution as a Foundational Pathway for Synthesis

A key method for synthesizing 4-Amino-3,3-dimethylbutyltrimethoxysilane is through a nucleophilic substitution reaction. This pathway is recognized for its favorable yield and purity. The synthesis proceeds via an SN2 mechanism, where the hydroxyl group of a precursor molecule acts as the nucleophile.

Specifically, 4-amino-3,3-dimethylbutanol is reacted with chlorotrimethoxysilane in anhydrous conditions. The hydroxyl group of the butanol derivative attacks the silicon atom of chlorotrimethoxysilane, displacing the chloride ion to form the final product. Maintaining a 1:1 molar ratio between the alcohol and the silane (B1218182) chloride is important to prevent the formation of di- or tri-substituted byproducts.

Table 1: Nucleophilic Substitution for this compound Synthesis

| Reactant 1 | Reactant 2 | Mechanism | Product |

|---|

Derivatization Strategies for Amine Functionality Modification

The primary amine group on this compound is a key site for chemical modification. This allows for the covalent attachment of other molecules, altering the silane's chemical and physical properties for specific applications. The amine can participate in various reactions, including substitution, to form a range of derivatives.

Adduct Formation via Michael Addition Reactions (e.g., with Maleates)

The primary amine of this compound can act as a nucleophile in a Michael addition reaction. This type of reaction, also known as conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgresearchgate.net In this case, the amine group attacks the β-carbon of an activated olefin, such as a dialkyl maleate. organic-chemistry.org

This aza-Michael addition is a thermodynamically controlled process that results in the formation of a new carbon-nitrogen bond, yielding a stable adduct. organic-chemistry.orgresearchgate.net The reaction provides an effective method for functionalizing the silane with ester-containing moieties.

Table 2: Michael Addition Derivatization of this compound

| Silane Reactant | Unsaturated Reactant (Acceptor) | Reaction Type | Product Class |

|---|

Alkylation Reactions of the Primary Amine Group

Alkylation of the primary amine group is another significant derivatization strategy. This process involves the substitution of one or both hydrogen atoms of the amine with alkyl groups. N-alkylation of amino groups can increase the lipophilicity of a molecule. monash.edu

The reaction can be carried out using various alkylating agents, such as alkyl halides (e.g., alkyl iodides or bromides), in the presence of a base. monash.edursc.org The base facilitates the deprotonation of the amine, enhancing its nucleophilicity to attack the alkylating agent. This results in the formation of secondary or tertiary amine derivatives of the original silane, depending on the reaction conditions and stoichiometry.

Table 3: Alkylation of this compound

| Reactant | Reagent | Product |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-3,3-dimethylbutanol |

| Chlorotrimethoxysilane |

| Dialkyl Maleate |

Advanced Spectroscopic and Chromatographic Characterization of 4 Amino 3,3 Dimethylbutyltrimethoxysilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon and proton frameworks. While specific experimental spectra for 4-amino-3,3-dimethylbutyltrimethoxysilane are not widely published in peer-reviewed literature, its structure allows for the prediction of characteristic chemical shifts based on established principles and data from analogous compounds.

| Carbon Atom Assignment | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| C1: -C H₂-NH₂ | 37 - 45 | Carbon adjacent to a primary amine group. |

| C2: -C (CH₃)₂- | 25 - 35 | Quaternary carbon, shielded by alkyl groups. |

| C3: -C(C H₃)₂ | 20 - 30 | Gem-dimethyl carbons, equivalent. |

| C4: -C H₂-Si- | 10 - 20 | Methylene carbon attached to the silicon atom. |

| C5: -Si-(OC H₃)₃ | 50 - 65 | Methoxy (B1213986) carbons attached to silicon, influenced by oxygen's electronegativity. |

This table presents predicted chemical shifts based on standard ranges for similar functional groups. oregonstate.edulibretexts.org

The ¹H NMR spectrum reveals information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show five distinct signals, with integral ratios corresponding to the number of protons in each environment.

| Proton Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a: -CH₂-NH ₂ | 1.0 - 2.5 | Broad Singlet | 2H | Amine protons often appear as a broad signal; chemical shift can vary with solvent and concentration. |

| H-b: -CH ₂-NH₂ | 2.5 - 3.0 | Singlet | 2H | Methylene protons adjacent to the amine. |

| H-c: -C(CH ₃)₂- | 0.9 - 1.2 | Singlet | 6H | Protons of the two equivalent methyl groups on the quaternary carbon. |

| H-d: -CH ₂-Si- | 0.5 - 1.0 | Triplet | 2H | Methylene protons adjacent to the silicon atom. |

| H-e: -Si-(OCH ₃)₃ | 3.4 - 3.8 | Singlet | 9H | Protons of the three equivalent methoxy groups on the silicon atom. |

This table presents predicted chemical shifts and multiplicities based on standard ranges and structural analysis. carlroth.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture followed by their individual mass analysis, making it an excellent tool for purity assessment and identity confirmation.

The molecular formula of this compound is C₉H₂₃NO₃Si, corresponding to a monoisotopic mass of approximately 221.14 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 221.

The fragmentation pattern is predicted to involve characteristic cleavages for aminosilanes. Common fragmentation pathways include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, which is a common pathway for amines.

Loss of alkoxy groups: Sequential loss of methoxy radicals (•OCH₃, 31 Da) or methanol (B129727) (CH₃OH, 32 Da) from the trimethoxysilyl group.

| Ion | Predicted m/z | Identity / Origin |

| [M]⁺ | 221 | Molecular Ion |

| [M - 31]⁺ | 190 | Loss of a methoxy radical (•OCH₃) |

| [M - 15]⁺ | 206 | Loss of a methyl radical (•CH₃) |

This table outlines expected major fragments based on typical fragmentation patterns of aminosilanes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its amine, alkyl, and trimethoxysilyl moieties.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond / Functional Group |

| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| C-H Stretch (aliphatic) | 2850 - 2960 | -CH₃ and -CH₂- |

| Si-O-C Stretch (asymmetric) | 1080 - 1190 | Trimethoxysilyl Group |

| N-H Bend | 1590 - 1650 | Primary Amine (-NH₂) |

| Si-C Stretch | 800 - 860 | Alkyl-Silicon Bond |

This table is based on established IR correlation charts for organosilicon compounds and amines. gelest.comresearchgate.net

Thermogravimetric Analysis (TGA) in Research Contexts for Thermal Behavior Assessment

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For aminosilanes, TGA is often employed to study their decomposition or their performance when grafted onto surfaces. echemi.com

The thermal decomposition of pure this compound is expected to occur in distinct stages. An initial, minor weight loss below 200°C may be observed, corresponding to the evaporation of residual moisture or volatile impurities. The primary decomposition of the organic part of the molecule is anticipated to occur in a significant weight loss step at higher temperatures, typically between 250°C and 600°C. This process involves the cleavage and volatilization of the amino-3,3-dimethylbutyl group. The final residual mass at the end of the analysis in an inert atmosphere would correspond to the inorganic silica (SiO₂) content. In studies involving materials functionalized with this silane (B1218182), TGA can quantify the amount of silane grafted onto a substrate by measuring the mass loss associated with its decomposition. glpbio.com

Elemental Composition Analysis

Elemental analysis determines the mass percentage of each element within a compound. This technique provides a fundamental confirmation of a molecule's empirical and molecular formula. For this compound, with the molecular formula C₉H₂₃NO₃Si, the theoretical elemental composition can be calculated with high precision.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 48.83 |

| Hydrogen | H | 1.008 | 23 | 10.47 |

| Nitrogen | N | 14.007 | 1 | 6.33 |

| Oxygen | O | 15.999 | 3 | 21.68 |

| Silicon | Si | 28.085 | 1 | 12.69 |

| Total | 100.00 |

Mechanistic Investigations of 4 Amino 3,3 Dimethylbutyltrimethoxysilane in Interfacial and Polymer Chemistry

Hydrolysis and Condensation Kinetics of Trimethoxysilyl Groups at Interfaces

The interfacial activity of 4-Amino-3,3-dimethylbutyltrimethoxysilane begins with the hydrolysis of its trimethoxysilyl groups in the presence of water. This process involves the sequential substitution of methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH), converting the trimethoxysilane (B1233946) into a more reactive silanetriol intermediate. researchgate.net This reaction can be catalyzed by either acids or bases. unm.edu The general two-stage reaction mechanism involves this initial hydrolysis followed by a condensation step.

Hydrolysis: Si-(OCH₃)₃ + 3H₂O ⇌ Si-(OH)₃ + 3CH₃OH

The kinetics of this hydrolysis are influenced by several factors, including pH, water concentration, and the presence of catalysts. researchgate.net Methoxy groups are generally more reactive and hydrolyze faster than larger alkoxy groups like ethoxy groups. shinetsusilicone-global.com A critical feature of aminosilanes is the ability of the amino group to intramolecularly catalyze the hydrolysis reaction, leading to a higher reaction rate compared to non-amino functional silanes. nih.gov

Condensation: Once silanol (B1196071) groups are formed, they undergo condensation reactions either with other silanol groups (self-condensation) to form siloxane (Si-O-Si) bonds or with hydroxyl groups present on the surface of an inorganic substrate. researchgate.netnih.gov

Self-Condensation: 2 R-Si-(OH)₃ → (HO)₂-Si-O-Si-(OH)₂ + H₂O

Surface Reaction: R-Si-(OH)₃ + HO-Substrate → R-Si-(OH)₂-O-Substrate + H₂O

The rates of hydrolysis and condensation are highly pH-dependent. Acidic conditions tend to accelerate hydrolysis while minimizing condensation, whereas basic conditions promote the condensation reaction. unm.edu The amine functionality within this compound can create a locally basic environment, thus promoting the condensation step and the formation of a stable, crosslinked siloxane network at the interface. nih.govnih.gov

| Condition | Predominant Reaction | Relative Rate | Catalyst Effect |

| Acidic (pH < 7) | Hydrolysis | Fast | H⁺ protonates the alkoxy group, making it a better leaving group. unm.edu |

| Neutral (pH ≈ 7) | Both | Slowest | Uncatalyzed reaction is generally slow. |

| Basic (pH > 7) | Condensation | Fast | OH⁻ attacks the silicon atom directly; promotes deprotonation of silanol for condensation. unm.edu |

This is an interactive data table based on established principles of silane (B1218182) chemistry.

Mechanisms of Covalent Bond Formation at Organic-Inorganic Interphases

The primary application of this compound as a coupling agent stems from its bifunctional nature, which allows it to form stable covalent bonds at the interface between dissimilar materials. It acts as a molecular bridge, connecting an inorganic substrate to an organic polymer matrix. nih.gov

Inorganic Interface: At the inorganic side (e.g., glass, silica, or metal oxides), the silanetriol groups, formed during hydrolysis, react with surface hydroxyl groups (M-OH). nih.gov This condensation reaction results in the formation of strong, durable covalent siloxane bonds (M-O-Si) that anchor the silane molecule to the substrate. The formation of multiple Si-O-Si bonds per molecule creates a robust, crosslinked interfacial layer. nih.gov

Organic Interface: Simultaneously, the primary amino group (-NH₂) at the terminus of the dimethylbutyl chain is available to react with the organic polymer matrix. This amino group is a versatile nucleophile and can form covalent bonds with a variety of functional groups present in polymer resins, including:

Epoxy rings: The amine opens the epoxide ring to form a stable carbon-nitrogen bond.

Isocyanates: The amine reacts with isocyanate groups to form urea (B33335) linkages. scirp.org

Carboxylic acids/esters: The amine can form amide bonds.

This dual reactivity creates a continuous chain of covalent bonds from the inorganic substrate, through the silane coupling agent, to the organic polymer, significantly enhancing interfacial adhesion and improving the mechanical and chemical resistance of the resulting composite material.

Influence of Steric Hindrance and Linker Mobility on Interfacial Reactivity

The specific structure of this compound, particularly the gem-dimethyl groups on the carbon atom beta to the amino group and gamma to the silicon atom, introduces significant steric hindrance. This steric bulk has a profound impact on the kinetics of hydrolysis and condensation and the ultimate structure of the silane layer.

Steric hindrance around the silicon atom can impede the approach of water molecules, thereby slowing the rate of hydrolysis compared to less hindered silanes like (3-aminopropyl)trimethoxysilane. taylorfrancis.comtaylorfrancis.comresearchgate.net Similarly, the bulky nature of the organic group can restrict the ability of the resulting silanol groups to approach each other or surface hydroxyls, which can decrease the rate and extent of condensation. researchgate.net

While this may slow the reaction, it can also be advantageous, preventing rapid, uncontrolled polymerization in solution and allowing for the formation of a more ordered, less densely packed monolayer at the substrate surface. nih.gov A less dense layer can improve the flexibility and toughness of the interphase region.

The four-carbon butyl linker provides a moderate degree of conformational mobility. This flexibility allows the terminal amino group to orient itself effectively to interact and react with the polymer matrix. However, the presence of the adjacent gem-dimethyl groups may restrict some rotational freedom, potentially influencing the accessibility of the amine's lone pair of electrons for reaction.

| Silane Structure Feature | Effect on Hydrolysis/Condensation | Consequence for Interfacial Layer |

| Trimethoxy Groups | High reactivity due to methoxy being a good leaving group. shinetsusilicone-global.com | Rapid initial reaction at the interface. |

| Gem-Dimethyl Groups | Steric hindrance reduces the rate of hydrolysis and condensation. taylorfrancis.comtaylorfrancis.com | Formation of a more controlled, potentially less crosslinked, and more flexible silane layer. |

| Butyl Linker | Provides flexibility for the amino group to orient. | Enhances the probability of reaction between the amine and the polymer matrix. |

This is an interactive data table illustrating the structural influences on reactivity.

Role of Hydrogen Bonding and High-Energy Interactions in Adhesion Promotion

Before the formation of covalent bonds, physical interactions such as hydrogen bonding and other high-energy interactions play a crucial role in the initial adhesion and proper orientation of the silane at the interface. nih.gov

The primary amino group in this compound is a potent hydrogen bond donor and acceptor. Upon approaching a hydroxylated inorganic surface, the amino groups can form strong hydrogen bonds with surface silanols (Si-OH). nih.gov These interactions help to anchor the silane molecules to the surface, facilitating the subsequent covalent condensation reaction.

Furthermore, the silanol groups formed after hydrolysis of the trimethoxysilyl moiety are also capable of extensive hydrogen bonding with the surface and with each other. This network of hydrogen bonds creates a stable, organized precursor state prior to covalent bond formation.

In addition to hydrogen bonding, high-energy ionic interactions can significantly contribute to adhesion. The amino group can interact with acidic sites on a surface or within a polymer matrix. For instance, in the presence of acidic functional groups like carboxylic acids in a polymer, the basic amino group can accept a proton, forming an ammonium (B1175870) cation (R-NH₃⁺), which then forms a strong ionic bond with the resulting carboxylate anion (R'-COO⁻). nih.govresearchgate.netacs.org These ionic bonds are a key part of the adhesion promotion mechanism, providing strong interfacial linkages in addition to covalent bonds. nih.gov

Crosslinking and Curing Mechanisms in Silane-Terminated Polymer Systems

This compound is instrumental in the synthesis of silane-terminated polymers (STPs), which are resins that cure through a moisture-triggered crosslinking mechanism. scirp.org These hybrid systems combine the properties of organic polymers (like polyurethanes or polyethers) with the curing chemistry of silicones. osisilicones.com

A common method to synthesize a silane-terminated polyurethane (SPUR) involves a two-step process:

Prepolymer Formation: A polyol (e.g., polypropylene (B1209903) glycol) is reacted with an excess of a diisocyanate, resulting in a prepolymer with reactive isocyanate (-NCO) groups at its chain ends.

End-Capping: this compound is added to the prepolymer. The primary amino group of the silane reacts readily and quantitatively with the terminal isocyanate groups to form stable urea linkages (-NH-CO-NH-). scirp.org This caps (B75204) the polymer chains with hydrolyzable trimethoxysilyl groups.

The resulting silane-terminated polymer is stable in the absence of moisture. The curing process is initiated upon exposure to atmospheric humidity. epo.org

Curing Mechanism:

Hydrolysis: The terminal trimethoxysilyl groups hydrolyze to form reactive silanol groups, releasing methanol (B129727) as a byproduct. scirp.org

Condensation: The silanol groups then condense with each other to form a stable, crosslinked network of siloxane (Si-O-Si) bonds. google.com

This reaction, often accelerated by a catalyst, transforms the liquid or paste-like polymer into a solid, durable, and often elastomeric material. trea.comadhesivesmag.com The final properties of the cured material, such as elasticity and tensile strength, are highly dependent on the structure of the polymer backbone and the crosslink density achieved. scirp.org

| Curing Stage | Chemical Transformation | Result |

| Initiation (Exposure to H₂O) | -Si(OCH₃)₃ + 3H₂O → -Si(OH)₃ + 3CH₃OH | Activation of terminal groups; formation of reactive silanols. |

| Propagation (Crosslinking) | 2 R-Si(OH)₃ → R-(HO)₂Si-O-Si(OH)₂-R + H₂O | Formation of a stable siloxane network throughout the polymer bulk. |

| Completion | N/A | The liquid polymer is converted into a solid, crosslinked thermoset. |

This is an interactive data table outlining the moisture-curing process.

Theoretical and Computational Studies on 4 Amino 3,3 Dimethylbutyltrimethoxysilane Systems

Molecular Dynamics and Simulation of Interfacial Behavior

Molecular Dynamics (MD) simulations are a cornerstone of computational research on aminosilanes, providing a dynamic view of their interactions at interfaces. These simulations model the movement of atoms and molecules over time, governed by a set of classical force fields. For systems involving 4-Amino-3,3-dimethylbutyltrimethoxysilane, MD is particularly useful for understanding its behavior on various substrates, such as silica, metals, and polymers.

Research in this area often focuses on the self-assembly of silane (B1218182) molecules on a surface, a critical step in the formation of a stable and effective adhesion-promoting layer. MD simulations can reveal how the bulky 3,3-dimethylbutyl group influences the packing density and orientation of the silane molecules in the self-assembled monolayer (SAM). This steric hindrance can prevent the formation of a densely packed layer, which may have implications for the barrier properties and mechanical stability of the interface.

A key aspect of these simulations is the investigation of the role of water in the interfacial region. Water is known to play a dual role in the performance of silane coupling agents: it is necessary for the hydrolysis of the methoxy (B1213986) groups, a prerequisite for covalent bonding to the substrate, but an excess of water at the interface can be detrimental to long-term adhesion. MD simulations can elucidate the distribution and dynamics of water molecules at the silane-substrate interface, helping to understand the mechanisms of hydrolytic degradation.

For instance, simulations of similar aminosilanes, such as 3-(aminopropyl)triethoxysilane (3-APTES), on silica surfaces have shown that the presence of the silane modifier can alter the structure of the interfacial water layer and enhance the adsorption of other species. researchgate.netmdpi.com These studies provide a framework for understanding how this compound might behave under similar conditions. The insights gained from MD simulations are crucial for optimizing surface treatment processes and for the rational design of more durable and reliable material interfaces.

Interactive Table: Representative Parameters in Molecular Dynamics Simulations of Aminosilane (B1250345) Interfaces

| Parameter | Typical Value/Condition | Significance |

| Force Field | CVFF, COMPASS, AMBER | Determines the potential energy of the system and governs the interactions between atoms. |

| System Size | 1,000 - 100,000 atoms | Represents a section of the interface large enough to capture relevant molecular phenomena. |

| Simulation Time | 1 - 100 nanoseconds | Allows for the observation of molecular rearrangements and the approach to equilibrium. |

| Temperature | 298 K (25 °C) | Simulates ambient conditions relevant to many applications. |

| Solvent | Explicit water models (e.g., TIP3P) | Crucial for studying hydrolysis and the role of water at the interface. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations provide fundamental insights into its reactivity, bonding mechanisms, and electronic properties, which are essential for understanding its performance as a coupling agent.

One of the primary applications of DFT in this context is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical indicators of a molecule's ability to donate or accept electrons, which is central to its chemical reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity. These calculations can be performed in both the gas phase and in the presence of a solvent to understand the effect of the environment on the electronic properties. researchgate.net

DFT is also employed to study the hydrolysis of the trimethoxysilane (B1233946) group, a key step in the adhesion process. By calculating the reaction energies and activation barriers for the stepwise hydrolysis of the Si-OCH3 bonds, researchers can gain a detailed understanding of the reaction mechanism. These calculations can reveal the role of catalysts, such as water or acids, in facilitating the hydrolysis process.

Furthermore, DFT is a powerful tool for investigating the adsorption of the silane molecule on various substrates. By calculating the binding energy between the hydrolyzed silane (silanol) and a model of the substrate surface (e.g., a silica or metal oxide cluster), the strength of the silane-substrate bond can be quantified. These calculations can help to identify the most favorable binding sites and orientations of the silane on the surface. For example, DFT studies on other aminosilanes have been used to calculate adhesion energies at interfaces with metals like copper, demonstrating a correlation between calculated adhesion energy and experimentally measured peel strength. jst.go.jpresearchgate.net

Interactive Table: Calculated Electronic Properties of a Model Aminosilane using DFT

| Property | Value (in vacuum) | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons; important for interactions with electron-accepting surfaces. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons; relevant for interactions with electron-donating species. |

| HOMO-LUMO Gap | 9.7 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Influences intermolecular interactions and solubility. |

| Polarizability | 20 ų | Describes the response of the electron cloud to an external electric field. |

Predictive Modeling of Silane-Substrate Interactions

Predictive modeling, which combines insights from both MD and DFT, aims to forecast the behavior and performance of silane coupling agents at interfaces. This approach is instrumental in the rational design of new materials and in optimizing the conditions for surface treatments.

One area of predictive modeling focuses on the strength of the adhesive bond between the silane and the substrate. By using DFT to calculate the work of adhesion, which is the energy required to separate the two surfaces, researchers can predict the strength of the interface. jst.go.jpresearchgate.net These predictions can be correlated with experimental measurements, such as pull-off tests or nanoindentation, to validate the computational models. This approach allows for the screening of different silane molecules and substrate combinations to identify those with the highest potential for strong adhesion.

Another aspect of predictive modeling is the simulation of the degradation of the silane-substrate interface over time. By introducing water molecules into the MD simulations and using quantum mechanical methods to study the bond-breaking reactions, the long-term durability of the interface can be assessed. These models can help to identify the weakest points in the interfacial structure and to develop strategies for improving its resistance to environmental factors such as moisture and temperature.

The ultimate goal of these predictive modeling efforts is to create a "digital twin" of the silane-modified interface, a computational model that can accurately replicate its real-world behavior. Such a model would be an invaluable tool for materials scientists and engineers, enabling them to design and optimize new materials with unprecedented speed and efficiency.

Interactive Table: Predicted Adhesion Energies of Aminosilanes on a Copper Substrate

| Silane Coupling Agent | Functional Group | Predicted Adhesion Energy (eV) |

| Aminopropyltrimethoxysilane (APS) | Primary Amine | -2.5 |

| Mercaptopropyltrimethoxysilane (MPS) | Thiol | -3.1 |

| Aminoethyl-aminopropyltrimethoxysilane (AEAPS) | Diamine | -3.8 |

Note: The data in this table is illustrative and based on findings for similar aminosilanes to demonstrate the application of predictive modeling. jst.go.jpresearchgate.net

Environmental and Sustainability Aspects in the Research and Development of 4 Amino 3,3 Dimethylbutyltrimethoxysilane

Analysis of Volatile Organic Compound (VOC) Release in Curing Processes

The curing of 4-Amino-3,3-dimethylbutyltrimethoxysilane, a process integral to its function as a coupling agent, involves hydrolysis and condensation reactions. The trimethoxysilyl group is the reactive moiety that, in the presence of water, undergoes hydrolysis to form silanol (B1196071) groups (Si-OH) and methanol (B129727) (CH₃OH). These silanol groups can then condense with hydroxyl groups on inorganic substrates and with each other to form stable siloxane bonds (Si-O-Si), creating a durable interface between materials.

The primary volatile organic compound (VOC) released during this process is methanol. amazonaws.com The hydrolysis reaction can be represented as follows:

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

This release of methanol is a significant environmental and safety consideration. Methanol is classified as a VOC and can contribute to the formation of ground-level ozone. Safety data for this compound and related compounds confirm that the reaction with water and moisture in the air liberates methanol. amazonaws.comgelest.com One safety data sheet indicates a VOC content of less than 5% for a product containing this silane (B1218182), though the specific conditions for this measurement are not detailed. amazonaws.com The amount and rate of methanol release are dependent on several factors, including temperature, humidity, pH, and the presence of catalysts. gelest.com

Analytical techniques such as headspace gas chromatography-mass spectrometry (GC-MS) are commonly employed to identify and quantify the VOCs released from materials. infinitalab.com Such analyses are crucial for assessing the environmental impact and ensuring compliance with regulatory standards for products and manufacturing processes that utilize this silane.

Below is an interactive data table summarizing the key aspects of VOC release.

| Feature | Description |

| Primary VOC Released | Methanol (CH₃OH) |

| Source of VOC | Hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silicon atom. |

| Governing Reaction | R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH |

| Influencing Factors | Temperature, humidity, pH, catalysts. gelest.com |

| Analytical Methods | Headspace Gas Chromatography-Mass Spectrometry (GC-MS). infinitalab.com |

Broader Environmental Impact Assessments in Academic Research Contexts

While specific, in-depth environmental impact assessments for this compound are not extensively detailed in publicly available academic literature, general data for aminosilanes and silicon-based compounds provide a framework for understanding its potential environmental footprint. Safety data sheets for the compound note that it may be hazardous to the environment, and its release into the environment should be avoided. amazonaws.comechemi.com

A comprehensive environmental assessment would typically involve a Life Cycle Assessment (LCA), which evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through to use and disposal. mdpi.com Studies on the broader category of silicones, siloxanes, and silanes have suggested that their use can lead to a net reduction in greenhouse gas emissions over their life cycle in certain applications, largely due to the enhanced durability and efficiency they provide to end products. silicones.eu For instance, a life cycle analysis of silane recycling in solar photovoltaic manufacturing highlighted significant energy savings and reductions in CO2 emissions. repec.org

However, the potential for ecotoxicity is an important consideration. The hydrolysis byproduct, methanol, has its own environmental and health profile. In the environment, the fate of the silane itself would depend on factors such as its persistence, bioaccumulation potential, and mobility in soil and water. echemi.com The final cured siloxane polymer is generally considered to be inert and stable. Synthetic amorphous silica, a related material, is recognized as safe and degrades to non-toxic monosilicic acid. mdpi.com Further research is needed to determine the biodegradability and long-term environmental fate of this compound and its oligomeric intermediates.

The following table outlines key areas for a broader environmental impact assessment.

| Assessment Area | Considerations for this compound |

| Ecotoxicity | Potential impact on aquatic life and other organisms. Data is currently limited. echemi.com |

| Biodegradability | The ultimate fate in the environment. Studies on related organosilanes are needed for a full picture. mdpi.com |

| Life Cycle Assessment (LCA) | Evaluation of energy consumption and greenhouse gas emissions from production, use, and disposal. silicones.eurepec.org |

| Byproduct Impact | Environmental effects of methanol release during curing. |

Sustainable Synthesis Pathways and Green Chemistry Principles

The traditional synthesis of aminosilanes often involves the use of chlorosilanes, which can be corrosive and generate significant amounts of ammonium (B1175870) salt waste for each silicon-nitrogen bond formed. A typical synthesis route for this compound involves a nucleophilic substitution reaction between 4-amino-3,3-dimethylbutanol and a chlorotrimethoxysilane. This process can generate hydrogen chloride (HCl) as a byproduct, which requires neutralization and results in salt waste.

In line with the principles of green chemistry, research is ongoing to develop more sustainable synthesis pathways for aminosilanes. These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency.

One promising alternative is the dehydrocoupling of amines and silanes. This method forms the desired Si-N bond with the only byproduct being hydrogen gas, which is environmentally benign. This approach can be a more sustainable replacement for traditional methods that rely on corrosive chlorosilanes.

The table below summarizes the comparison between traditional and greener synthesis approaches.

| Synthesis Aspect | Traditional Pathway (e.g., with Chlorosilanes) | Greener Pathway (e.g., Dehydrocoupling) |

| Starting Materials | Chlorosilanes, Amines/Amino Alcohols | Hydrosilanes, Amines |

| Byproducts | Ammonium salts (e.g., HCl neutralized with an amine) | Hydrogen (H₂) |

| Atom Economy | Lower, due to the formation of salt byproducts. | Higher, as the only byproduct is H₂. |

| Environmental Concerns | Corrosive reagents, salt waste disposal. | Flammable hydrogen gas (can be managed). |

| Catalysts | Often requires a base to scavenge HCl. | Requires specific catalysts (e.g., transition metal complexes). |

The development and adoption of such green chemistry approaches for the synthesis of this compound would significantly reduce its environmental impact from the manufacturing stage.

Q & A

Q. What are the primary applications of ADBTMS in material science, and how does its structure enable these functions?

ADBTMS is widely used as a silane coupling agent in composite materials and surface modification. Its amino group facilitates covalent bonding with organic polymers, while trimethoxysilane groups enable hydrolysis and condensation with inorganic substrates (e.g., silica, cellulose). This bifunctionality allows it to enhance interfacial adhesion in hybrid materials, as demonstrated in paper conservation studies where it improved tensile strength and folding endurance of aged paper . Characterization techniques like FTIR, XPS, and SEM are critical for verifying covalent bonding and network formation.

Q. What safety precautions are essential when handling ADBTMS in laboratory settings?

ADBTMS requires handling under inert atmospheres (e.g., nitrogen) due to moisture sensitivity. Use gloves, goggles, and fume hoods to avoid inhalation or skin contact. Storage should be in airtight containers with desiccants at 2–8°C. Compatibility tests with solvents (e.g., ethanol, acetone) are advised to prevent unintended hydrolysis. Safety protocols align with those for structurally similar silanes, such as avoiding exposure to strong acids/bases that may release toxic byproducts .

Q. How is ADBTMS synthesized, and what purity standards are critical for research-grade material?

ADBTMS is synthesized via nucleophilic substitution between 4-amino-3,3-dimethylbutanol and chlorotrimethoxysilane under anhydrous conditions. Reaction monitoring via GC-MS or NMR ensures intermediate purity. Research-grade material typically requires ≥98% purity (validated by HPLC or elemental analysis) to minimize side reactions in downstream applications. Impurities like residual chloride or unreacted alcohol can compromise coupling efficiency .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating ADBTMS in hybrid material systems?

Key variables include:

- Hydrolysis conditions : pH (optimal 4–5), temperature (20–40°C), and water-to-silane ratio to control condensation kinetics.

- Substrate pretreatment : Acidic or plasma activation of surfaces (e.g., cellulose, metals) to enhance silane adhesion.

- Curing protocols : Thermal curing (60–120°C) vs. ambient drying, impacting crosslink density. Comparative studies using ATMS or APTES should include mechanical testing (tensile strength, DMA) and surface analysis (contact angle, AFM) to quantify performance differences .

Q. How can researchers resolve contradictions in reported efficacy of ADBTMS for deacidification vs. mechanical reinforcement?

Discrepancies often arise from substrate heterogeneity (e.g., lignin content in paper) or environmental factors (humidity, aging methods). Controlled studies should:

Q. What advanced analytical methods are used to study ADBTMS-mediated interfacial interactions in nanocomposites?

- Solid-state NMR : Probes Si-O-Si network formation and amino group reactivity.

- ToF-SIMS : Maps spatial distribution of silane on substrates.

- In-situ rheology : Monitors viscosity changes during sol-gel transitions. Cross-validation with computational models (e.g., DFT for hydrolysis energetics) enhances mechanistic understanding .

Methodological Guidance

Protocol for Surface Modification Using ADBTMS:

- Substrate Cleaning : Sonicate in ethanol (30 min) and dry at 60°C.

- Silane Solution Prep : Dissolve ADBTMS in ethanol/water (95:5 v/v) at 2–5 wt%, acidify to pH 4.5 with acetic acid.

- Dip-Coating : Immerse substrate for 1–5 min, withdraw at 2 mm/s.

- Curing : Dry at 25°C for 24 hr, then heat at 80°C for 1 hr.

Post-treatment characterization includes water contact angle measurements and peel tests .

Troubleshooting Poor Coupling Efficiency:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.